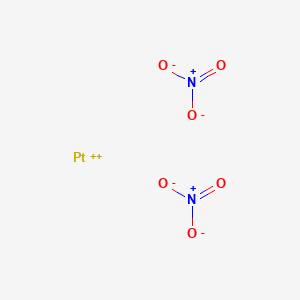

Nitric acid, platinum(2+) salt

Description

Properties

CAS No. |

18496-40-7 |

|---|---|

Molecular Formula |

HNO3Pt |

Molecular Weight |

258.10 g/mol |

IUPAC Name |

nitric acid;platinum |

InChI |

InChI=1S/HNO3.Pt/c2-1(3)4;/h(H,2,3,4); |

InChI Key |

UYXRCZUOJAYSQR-UHFFFAOYSA-N |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pt+2] |

Other CAS No. |

18496-40-7 |

Pictograms |

Oxidizer; Corrosive; Irritant; Health Hazard |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Significance of Platinum(II) Nitrate

An In-Depth Technical Guide to the Laboratory Synthesis of Platinum(II) Nitrate

This guide provides a comprehensive overview of the synthesis of platinum(II) nitrate (Pt(NO₃)₂) for laboratory applications. The content is structured to provide not only a step-by-step protocol but also the scientific rationale behind the procedural choices, ensuring a thorough understanding for researchers, scientists, and professionals in drug development and chemical sciences.

Platinum(II) nitrate is a key precursor in the synthesis of various platinum-containing compounds and heterogeneous catalysts.[1] Its utility is particularly pronounced in applications where the presence of halide ions, such as chloride, is undesirable, as these can poison catalytic systems.[2] The synthesis of high-purity Pt(NO₃)₂ is therefore a critical process for advancing research in catalysis, materials science, and pharmaceutical development.[1][2] This guide details a reliable, two-step laboratory-scale synthesis.

The Synthetic Strategy: A Tale of Two Steps

Direct dissolution of platinum metal in nitric acid is not feasible due to the metal's noble nature. The most effective and reproducible laboratory synthesis of platinum(II) nitrate solution involves a two-step process:

-

Precipitation of Platinum(II) Hydroxide (Pt(OH)₂): A soluble platinum(II) salt, potassium tetrachloroplatinate(II) (K₂PtCl₄), is used as the starting material. Treatment with a hydroxide base precipitates platinum(II) hydroxide, a critical intermediate.

-

Formation of Platinum(II) Nitrate: The freshly prepared platinum(II) hydroxide is then dissolved in nitric acid to yield the desired platinum(II) nitrate solution.

This methodology ensures the complete conversion of the platinum precursor and facilitates the removal of unwanted counter-ions from the starting material.

Caption: Overall Synthesis Workflow for Platinum(II) Nitrate.

Safety First: Handling Reagents with Care

The synthesis of platinum(II) nitrate involves the use of hazardous materials. Adherence to strict safety protocols is mandatory.

-

Platinum Compounds: Platinum salts are sensitizers and can cause allergic reactions upon skin contact or inhalation.[3] Always handle platinum compounds in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[3]

-

Nitric Acid: Concentrated nitric acid is highly corrosive and a strong oxidizing agent.[4] It can cause severe burns upon contact and its fumes are toxic.[5] Always handle concentrated nitric acid in a fume hood and wear appropriate PPE.[5] When diluting, always add acid to water, never the other way around.

-

Potassium Hydroxide: Potassium hydroxide is a corrosive base that can cause severe burns. Handle with care and appropriate PPE.

Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible. In case of skin or eye contact with any of the reagents, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4]

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the synthesis of a stock solution of platinum(II) nitrate. All operations should be performed in a fume hood.

Step 1: Synthesis of Platinum(II) Hydroxide (Pt(OH)₂)

The foundational step is the quantitative precipitation of platinum(II) hydroxide from a readily available platinum(II) salt.

Rationale: The choice of potassium tetrachloroplatinate(II) (K₂PtCl₄) as the starting material is based on its commercial availability and well-understood reactivity. The precipitation with a strong base like potassium hydroxide (KOH) ensures the complete conversion to the hydroxide intermediate. Washing is critical to remove chloride and potassium ions.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |

| Potassium Tetrachloroplatinate(II) | K₂PtCl₄ | 415.09 | 4.15 g (10 mmol) |

| Potassium Hydroxide | KOH | 56.11 | 1.12 g (20 mmol) |

| Deionized Water | H₂O | 18.02 | ~500 mL |

Procedure:

-

Preparation of Solutions:

-

Dissolve 4.15 g of K₂PtCl₄ in 200 mL of deionized water in a 500 mL beaker with gentle stirring. The solution will be a clear, reddish-brown.

-

Dissolve 1.12 g of KOH in 50 mL of deionized water in a separate beaker. This reaction is exothermic; allow the solution to cool to room temperature.

-

-

Precipitation:

-

Slowly add the KOH solution dropwise to the stirred K₂PtCl₄ solution.

-

A dark precipitate of platinum(II) hydroxide will form immediately.

-

Continue stirring for 30 minutes at room temperature to ensure complete precipitation.

-

-

Isolation and Washing of the Precipitate:

-

Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the Pt(OH)₂ precipitate.

-

Carefully decant the supernatant.

-

Resuspend the pellet in 100 mL of deionized water and centrifuge again.

-

Repeat the washing step three more times to ensure the removal of residual chloride and potassium ions.

-

Verification of Chloride Removal: To the final wash supernatant, add a few drops of a 0.1 M silver nitrate (AgNO₃) solution. The absence of a white precipitate (AgCl) indicates the successful removal of chloride ions.[3][6]

-

Caption: Step 1: Synthesis of Platinum(II) Hydroxide.

Step 2: Formation of Platinum(II) Nitrate Solution

The purified platinum(II) hydroxide is dissolved in nitric acid to yield the final product.

Rationale: This is a classic acid-base neutralization reaction. Using a slight excess of nitric acid ensures the complete dissolution of the hydroxide. The concentration of the final solution can be adjusted by the amount of nitric acid used.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |

| Platinum(II) Hydroxide | Pt(OH)₂ | 229.09 | ~2.29 g (from Step 1) |

| Nitric Acid (6 M) | HNO₃ | 63.01 | ~4.0 mL (24 mmol) or as needed |

Procedure:

-

Dissolution:

-

To the washed Pt(OH)₂ pellet from Step 1, add 4.0 mL of 6 M nitric acid. This provides a slight molar excess of HNO₃.

-

Stir the mixture gently. The precipitate will dissolve to form a clear, yellowish-brown solution of platinum(II) nitrate. Gentle warming (40-50 °C) can be applied to facilitate dissolution.

-

-

Final Product:

-

The resulting solution is your stock of platinum(II) nitrate. The theoretical concentration of Pt(II) will be approximately 2.5 M, assuming all the precipitate is transferred and dissolved in the specified volume. The exact concentration should be determined analytically.

-

Characterization and Validation

To ensure the successful synthesis and determine the concentration of the platinum(II) nitrate solution, the following characterization techniques are recommended:

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the most accurate method to determine the precise concentration of platinum in the final solution.[7]

-

UV-Visible Spectroscopy: The aqueous solution of platinum(II) nitrate can be characterized by its UV-Vis spectrum. While specific absorption maxima can vary with the coordination environment, Pt(II) complexes typically exhibit characteristic absorption bands.[8]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: If the product is isolated as a solid, FTIR spectroscopy can be used to confirm the presence of the nitrate group (strong absorption bands around 1384 cm⁻¹) and the absence of hydroxide bands.[9]

Storage and Stability

Aqueous solutions of platinum(II) nitrate are susceptible to hydrolysis, which can lead to the precipitation of platinum oxides over time.[1][10] To ensure the longevity of your stock solution:

-

Store the solution in a tightly sealed, amber glass or polypropylene container.

-

Keep the solution in a cool, dark place.

-

The presence of a slight excess of nitric acid from the synthesis step will help to suppress hydrolysis and improve the stability of the solution.[10]

Conclusion

The two-step synthesis protocol detailed in this guide provides a reliable and reproducible method for the laboratory-scale preparation of platinum(II) nitrate. By understanding the chemical principles behind each step and adhering to strict safety precautions, researchers can confidently produce high-purity platinum(II) nitrate for a wide range of applications in catalysis and materials science.

References

-

Chen, X., Chen, J., Pan, Z., Ye, Q., Liu, W., Yu, Y., & Chang, Q. (n.d.). Novel Synthesis and Characterization of 2. Asian Publication Corporation. Retrieved from [Link]

-

Gold Refining & Metal Extraction Forum. (2022, December 31). Platinum (II) nitrate - solubility/stability/reactivity. Retrieved from [Link]

- Google Patents. (n.d.). CN101367557A - A New Method for Synthesizing Tetraammine Platinum(II) Nitrate.

-

Johnson Matthey. (n.d.). Platinum nitrate. Retrieved from [Link]

-

MDPI. (2020). Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). In Situ Determination of Nitrate in Water Using Fourier Transform Mid-Infrared Attenuated Total Reflectance Spectroscopy Coupled with Deconvolution Algorithm. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis absorption spectra of colloidal Pt nanoparticles synthesized.... Retrieved from [Link]

-

Shor International. (n.d.). Instructions for Refining Platinum with Aqua Regia. Retrieved from [Link]

-

University of California, Santa Barbara. (2012). Nitrates - Standard Operating Procedure. Retrieved from [Link]

-

VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

-

YouTube. (2017, May 14). TITRATION OF CHLORIDE IONS WITH SILVER NITRATE. Retrieved from [Link]

-

YouTube. (2015, July 5). Using silver nitrate as a detection reagent for chloride anions. Retrieved from [Link]

Sources

- 1. alfachemic.com [alfachemic.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. img.antpedia.com [img.antpedia.com]

- 5. fishersci.com [fishersci.com]

- 6. future4200.com [future4200.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. In Situ Determination of Nitrate in Water Using Fourier Transform Mid-Infrared Attenuated Total Reflectance Spectroscopy Coupled with Deconvolution Algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Platinum nitrate | Johnson Matthey [matthey.com]

An In-depth Technical Guide to the Molecular Structure and Characterization of Platinum(II) Nitrate (Pt(NO₃)₂)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platinum(II) nitrate, Pt(NO₃)₂, is a compound of significant interest in catalysis and materials science, primarily as a precursor for platinum-based catalysts.[1] However, its isolation as a pure, stable, and well-characterized entity presents considerable challenges. This technical guide provides a comprehensive overview of the current understanding of the molecular structure and characterization of Pt(NO₃)₂. Due to the limited availability of direct experimental data for the neutral Pt(NO₃)₂ compound, this guide synthesizes information from related, well-characterized platinum(II) nitrate complexes, theoretical considerations, and analytical techniques commonly applied to platinum compounds. We will delve into the inferred molecular structure, discuss the complexities of its synthesis and handling, and provide detailed protocols for its characterization using state-of-the-art analytical techniques. This guide aims to equip researchers with the necessary knowledge to navigate the intricacies of working with platinum(II) nitrate and to foster further investigation into this elusive yet important compound.

Introduction: The Enigmatic Nature of Platinum(II) Nitrate

Platinum(II) complexes are cornerstones in various chemical fields, from chemotherapy to catalysis. Platinum(II) nitrate, in particular, is a sought-after precursor for the synthesis of highly dispersed platinum catalysts, as the nitrate ligands can be thermally removed without leaving halide residues that can poison catalytic activity.[2] Despite its utility, pure, solid Pt(NO₃)₂ is not commercially available and its detailed characterization is sparsely reported in the scientific literature, suggesting significant instability. It is most commonly encountered in nitric acid-stabilized aqueous solutions, where its exact chemical form is complex and can involve various aquated and hydroxylated species. This guide will navigate the available information to provide a coherent and practical understanding of this challenging compound.

Molecular Structure and Bonding: Insights from Analogs

A definitive single-crystal X-ray diffraction study of neutral Pt(NO₃)₂ has not been reported in the reviewed literature. However, we can infer its structural and bonding characteristics from the well-established principles of Pt(II) coordination chemistry and by examining closely related, stable crystalline compounds.

Expected Molecular Geometry

Platinum(II) centers typically adopt a square planar coordination geometry due to their d⁸ electron configuration. It is therefore highly probable that in a hypothetical isolated Pt(NO₃)₂ molecule, the platinum atom would be coordinated to the two nitrate ligands in a square planar fashion. The nitrate ions can coordinate to the metal center in a monodentate or bidentate fashion.

The [Pt(NO₃)₄]²⁻ Anion: A Structural Blueprint

Significant insight into the coordination of nitrate to Pt(II) can be gleaned from the crystal structure of K₂[Pt(NO₃)₄]·H₂O.[3] In this complex, the platinum atom is part of the [Pt(NO₃)₄]²⁻ anion, where it is coordinated to four monodentate nitrate ligands.

The coordination around the platinum atom is a distorted square-planar geometry.[3] The Pt-O bond distance is 2.010(5) Å.[3] The platinum atom is slightly displaced (0.14 Å) from the plane formed by the four oxygen atoms, resulting in a very flat square pyramidal geometry.[3] The nitrate ligands are unidentate, coordinating through one of their oxygen atoms.

The structural parameters of the [Pt(NO₃)₄]²⁻ anion provide a valuable reference for the expected bonding in Pt(NO₃)₂.

| Parameter | Value | Source |

| Coordination Geometry | Distorted Square-Planar | [3] |

| Pt-O Bond Length | 2.010(5) Å | [3] |

| Nitrate Coordination | Monodentate | [3] |

| Pt displacement from O plane | 0.14 Å | [3] |

Synthesis and Handling: Navigating the Challenges of Instability

The synthesis of pure, anhydrous Pt(NO₃)₂ is a significant challenge, which explains the scarcity of its characterization data. The compound is highly susceptible to hydrolysis, readily forming platinum hydroxides and oxides.

General Synthetic Considerations

A common route to metal nitrates is the reaction of the corresponding metal, oxide, or carbonate with nitric acid. However, in the case of platinum, its inertness requires aggressive conditions that can lead to the formation of platinum(IV) species and complex mixtures. A plausible, yet unconfirmed, route could involve the reaction of a more labile Pt(II) precursor, such as platinum(II) hydroxide, with nitric acid under strictly anhydrous conditions.

The Importance of a Stabilizing Acidic Environment

Commercially available platinum nitrate is typically in the form of a solution in nitric acid. The excess nitric acid is crucial for stability, suppressing the hydrolysis of the Pt(II) ion. Researchers working with these solutions should be aware that the platinum species in solution is likely a complex equilibrium of aquated and nitrato-ligated platinum ions.

Characterization Methodologies: A Practical Guide

Given the challenges in isolating pure Pt(NO₃)₂, a multi-technique approach is essential for its characterization, often performed on its stabilized solutions or on related, more stable compounds.

X-ray Crystallography: The Gold Standard for Structural Elucidation

While a crystal structure for Pt(NO₃)₂ is not available, X-ray crystallography remains the definitive method for determining the solid-state structure of a compound. The following protocol outlines the general steps that would be involved in such a study, drawing from the successful characterization of K₂[Pt(NO₃)₄]·H₂O.[3]

Experimental Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: The primary challenge is to grow single crystals of sufficient size and quality. This would likely involve the slow evaporation of a solvent from a concentrated, stabilized solution of Pt(NO₃)₂ under anhydrous conditions, or slow cooling of a saturated solution.

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal in a beam of monochromatic X-rays. For the K₂[Pt(NO₃)₄]·H₂O study, MoKα radiation was used.[3]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are determined and refined to obtain the final crystal structure.

Caption: Postulated thermal decomposition pathway of hydrated Pt(NO₃)₂.

Applications in Catalysis and Beyond

The primary application of platinum nitrate solutions is as a precursor for the preparation of supported platinum catalysts. [1]The absence of halides is a significant advantage in many catalytic applications where chlorine can act as a poison. The platinum nitrate is typically impregnated onto a high-surface-area support material, such as alumina or silica, followed by calcination and reduction to produce highly dispersed platinum nanoparticles.

Beyond catalysis, platinum compounds have well-established roles in medicine, particularly as anticancer agents. While Pt(NO₃)₂ itself is not used as a drug, its reactivity and the lability of the nitrate ligands could be of interest in the design of new platinum-based therapeutic agents.

Conclusion: A Call for Further Investigation

Platinum(II) nitrate remains a compound of considerable interest, yet its fundamental properties are not fully elucidated due to its inherent instability. This technical guide has synthesized the available information to provide a comprehensive overview of its inferred molecular structure, the challenges associated with its synthesis and handling, and detailed methodologies for its characterization. The structural parameters of the related [Pt(NO₃)₄]²⁻ anion serve as a valuable model for understanding the coordination chemistry of nitrate to Pt(II). The provided experimental protocols for X-ray crystallography, vibrational spectroscopy, and thermal analysis offer a roadmap for researchers seeking to further investigate this enigmatic compound. The definitive isolation and characterization of Pt(NO₃)₂ would be a significant contribution to the field of platinum chemistry and would undoubtedly open new avenues for its application in catalysis and materials science.

References

- Platinum Group Metals: A Review of Resources, Production and Usage with a Focus on C

-

Novel Synthesis and Characterization of 2. Asian Publication Corporation.

- A tetra-nitrato complex of platinum(II). Synthesis and crystal structure of K2[Pt(NO3)4]·12H2O.

- Selectivity and kinetics of methyl crotonate hydrogenation over Pt/Al2O3. The Royal Society of Chemistry.

- Thermal Decomposition Study of Platinum(II) and Palladium(II) Thiosaccharinate Complexes With Supporting Diphosphine or.

Sources

A Guide to the Stability of Platinum(II) Nitrate Solutions for Researchers and Drug Development Professionals

Introduction: The Critical Role and Inherent Challenges of Platinum(II) Nitrate Solutions

Platinum(II) nitrate, Pt(NO₃)₂, is a crucial precursor in the synthesis of a wide array of platinum-based materials and therapeutic agents. Its utility in creating supported catalysts for various industrial chemical processes and in the development of novel platinum-containing anti-cancer drugs underscores the importance of well-characterized and stable stock solutions.[1] However, researchers and drug development professionals frequently encounter challenges with the stability of aqueous platinum(II) nitrate solutions. These solutions are susceptible to complex chemical transformations over time, which can significantly impact the reproducibility of experiments and the quality of final products. This in-depth technical guide provides a comprehensive overview of the factors influencing the stability of platinum(II) nitrate solutions, outlines best practices for their preparation, storage, and handling, and details methodologies for assessing their long-term integrity.

I. The Aqueous Chemistry of Platinum(II): A Foundation for Understanding Stability

The stability of platinum(II) nitrate solutions is intrinsically linked to the aqueous coordination chemistry of the platinum(II) ion. In solution, the Pt²⁺ ion is aquated, forming species such as [Pt(H₂O)₄]²⁺. The lability of the water ligands and the propensity of the platinum center to undergo hydrolysis are central to the instability of these solutions.

Hydrolysis and the Formation of Polynuclear Species

A primary pathway for the degradation of platinum(II) nitrate solutions is hydrolysis. In this process, coordinated water molecules are deprotonated to form hydroxo-complexes. These hydroxo-complexes can then undergo olation, a process where hydroxo bridges form between platinum centers, leading to the creation of dimers, trimers, and larger polynuclear species.[2] This polymerization can ultimately result in the precipitation of platinum(II) hydroxide or oxide from the solution, thereby decreasing the effective concentration of the active platinum(II) species. The aqua ions of platinum(II) are known to undergo extremely slow hydrolysis in strongly acidic aqueous solutions, leading to the formation of these polynuclear complexes.[2]

The Influence of pH

The pH of the solution plays a pivotal role in the rate and extent of hydrolysis. In neutral or near-neutral solutions, the deprotonation of coordinated water is more favorable, accelerating the formation of hydroxo- and oxo-bridged polynuclear species. Conversely, maintaining a low pH (i.e., acidic conditions) suppresses hydrolysis by shifting the equilibrium away from the formation of hydroxo-complexes. This is a critical principle for enhancing the stability of platinum(II) nitrate solutions.

Redox Stability: The Pt(II)/Pt(IV) Couple

While platinum(II) is a common oxidation state, the potential for oxidation to platinum(IV) or reduction to platinum(0) exists. The nitrate ion itself is an oxidizing agent, although typically under more forcing conditions. However, the presence of other oxidizing or reducing agents, or even photochemical processes, could potentially alter the oxidation state of the platinum in solution. The stability of the Pt(II) state is therefore a key consideration.

II. Factors Influencing the Stability of Platinum(II) Nitrate Solutions

Several environmental and chemical factors can significantly impact the long-term stability of platinum(II) nitrate solutions. A thorough understanding of these factors is essential for maintaining the integrity of these solutions.

Temperature

Elevated temperatures accelerate the rates of chemical reactions, including hydrolysis and olation. Therefore, storing platinum(II) nitrate solutions at elevated temperatures will lead to a more rapid degradation and potential precipitation.

Light Exposure

Photochemical reactions can potentially induce changes in the oxidation state of platinum or promote the degradation of the nitrate ligands. While specific studies on the photostability of platinum(II) nitrate are scarce, it is a common practice in inorganic chemistry to protect sensitive solutions from light to minimize the risk of photochemical decomposition.

Concentration

The concentration of the platinum(II) nitrate solution can influence the rate of polymerization. At higher concentrations, the proximity of platinum centers is increased, which can facilitate the formation of polynuclear species.

Presence of Other Ions

The presence of other ions in the solution can affect stability. For instance, chloride ions are known to form stable complexes with platinum(II), which could compete with hydrolysis but also alter the chemical nature of the platinum species in solution. It has been noted that the presence of trace chloride can increase the solubility of platinum(II) nitrate.[3]

Container Material

The choice of container material is crucial. Glass surfaces can have active sites that may promote hydrolysis or adsorption of platinum species. The use of inert polymer containers, such as those made of polypropylene or PFA, is generally recommended to minimize such interactions.

III. Best Practices for Preparation, Storage, and Handling

To ensure the longevity and reliability of platinum(II) nitrate solutions, the following best practices should be rigorously followed.

Preparation of Stable Stock Solutions

-

Starting Material: Begin with high-purity, solid platinum(II) nitrate. The solid form is typically an orange-yellow to brown crystalline powder.[4]

-

Solvent: Use high-purity, deionized water (Type I or equivalent).

-

Acidification: To suppress hydrolysis, the solution must be acidified. The addition of nitric acid (HNO₃) to maintain a low pH is critical. While the optimal concentration can vary, maintaining a nitric acid concentration of at least 0.1 M is a good starting point. Commercially available "platinum nitrate" solutions, which are typically Pt(IV) complexes, are stabilized with free nitric acid.[5] This principle is also applicable to Pt(II) solutions.

-

Dissolution: Dissolve the solid platinum(II) nitrate in the acidified water with gentle agitation. Avoid excessive heating during dissolution.

Recommended Storage Conditions

The following table summarizes the recommended storage conditions to maximize the stability of platinum(II) nitrate solutions.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of hydrolysis and other degradation reactions. |

| Light | Store in the dark (amber containers or wrapped in foil) | Prevents potential photochemical decomposition. |

| pH | Acidic (e.g., in ≥ 0.1 M HNO₃) | Suppresses hydrolysis and the formation of polynuclear species. |

| Container | Inert plastic (e.g., polypropylene, PFA) or borosilicate glass | Minimizes surface interactions and potential leaching from the container. |

| Atmosphere | Tightly sealed container | Prevents evaporation and contamination. |

Handling Procedures

-

Always use clean, dedicated labware (e.g., pipettes, volumetric flasks) to avoid cross-contamination.

-

Allow the solution to come to room temperature before use to ensure accurate volume measurements.

-

After use, promptly reseal the container and return it to the recommended storage conditions.

IV. Methodologies for Assessing Solution Stability

Regularly assessing the stability of platinum(II) nitrate solutions is crucial for quality control and to ensure the validity of experimental results. A combination of analytical techniques can be employed for this purpose.

Visual Inspection

The simplest method for assessing stability is regular visual inspection. Any change in color, clarity, or the formation of a precipitate is a clear indicator of degradation.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry can be used to monitor changes in the electronic absorption spectrum of the platinum(II) solution over time. The formation of different platinum species, such as hydroxo-complexes or polynuclear species, will likely result in a shift in the absorption maxima and changes in the molar absorptivity. A time-course study can provide qualitative and semi-quantitative information on the stability of the solution.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive technique for determining the total platinum concentration in a solution. To assess stability, an aliquot of the solution can be periodically analyzed. A decrease in the measured platinum concentration in the supernatant would indicate precipitation.

Experimental Protocol: ICP-MS Analysis of Platinum Concentration

-

Sample Preparation: Carefully pipette a known volume of the platinum(II) nitrate solution (supernatant if there is precipitate) and dilute it to a suitable concentration range for the ICP-MS instrument using a matrix of dilute nitric acid.

-

Calibration: Prepare a series of platinum standard solutions of known concentrations in the same acid matrix.

-

Analysis: Analyze the standards and the diluted sample using ICP-MS, monitoring the appropriate platinum isotopes (e.g., ¹⁹⁴Pt, ¹⁹⁵Pt, ¹⁹⁶Pt).

-

Quantification: Determine the platinum concentration in the original solution based on the calibration curve.

¹⁹⁵Pt Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹⁵Pt NMR spectroscopy is a powerful tool for speciating platinum complexes in solution.[6] Different platinum species will have distinct chemical shifts, allowing for the identification and quantification of the parent platinum(II) nitrate complex and any degradation products, such as hydroxo-bridged dimers or other polynuclear species.[7] This technique provides detailed molecular-level information about the stability of the solution.

V. Conclusion: Ensuring Reliability in Research and Development

The stability of platinum(II) nitrate solutions is a multifaceted challenge that requires a proactive and informed approach. By understanding the underlying aqueous chemistry of platinum(II) and controlling key factors such as temperature, pH, and light exposure, researchers and drug development professionals can significantly enhance the shelf-life and reliability of these critical reagents. The implementation of robust preparation, storage, and handling protocols, coupled with regular analytical monitoring, forms a self-validating system that ensures the integrity of the platinum(II) nitrate solutions. This diligence is paramount for achieving reproducible scientific outcomes and developing high-quality platinum-based products.

References

-

Gold Refining & Metal Extraction Forum. (2022). Platinum (II) nitrate - solubility/stability/reactivity. [Link]

-

Giacaman, N., et al. (2021). Biological Evaluation of Dinuclear Platinum(II) Complexes with Aromatic N-Heterocycles as Bridging Ligands. Molecules, 26(21), 6613. [Link]

-

Jalilehvand, F., & Laffin, L. J. (2008). Structure of the Hydrated Platinum(II) Ion and the cis-Diammineplatinum(II) Complex in Acidic Aqueous Solution: An EXAFS Study. Inorganic Chemistry, 47(8), 3248–3254. [Link]

-

Lundberg, D., et al. (2007). The hydrated platinum(II) ion in aqueous solution—a combined theoretical and EXAFS spectroscopic study. Dalton Transactions, (42), 4897-4904. [Link]

-

Johnson Matthey. (n.d.). Platinum nitrate. [Link]

-

Ochocki, J., et al. (2020). Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity. Molecules, 25(23), 5644. [Link]

-

Appleton, T. G., et al. (1986). Reactions of platinum(II) aqua complexes. 2. Platinum-195 NMR study of reactions between the tetraaquaplatinum(II) cation and chloride, hydroxide, perchlorate, nitrate, sulfate, phosphate, and acetate. Inorganic Chemistry, 25(6), 720–724. [Link]

-

Wikipedia. (2023). Platinum-195 nuclear magnetic resonance. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. goldrefiningforum.com [goldrefiningforum.com]

- 4. Platinum(II) nitrate, 99.95% (metals basis) | CymitQuimica [cymitquimica.com]

- 5. Platinum nitrate | Johnson Matthey [matthey.com]

- 6. Platinum-195 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Dissolution of Platinum Sponge: A Detailed Guide to the Use of Aqua Regia

Abstract

Platinum, a noble metal renowned for its catalytic properties and resistance to corrosion, presents a significant challenge for dissolution. This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the standardized protocol for dissolving platinum sponge. It elucidates the chemical principles underpinning the process, emphasizing why nitric acid alone is insufficient and detailing the effective use of aqua regia. This document offers a robust, field-proven methodology, integrating critical safety protocols and waste management procedures to ensure experimental success and laboratory safety.

Introduction: The Challenge of Platinum's Inertness

Platinum's exceptional chemical stability, a cornerstone of its utility in catalysis and biocompatible materials, stems from its high electrode potential and filled d-orbitals. Consequently, single acids, including concentrated nitric acid, are incapable of oxidizing and dissolving platinum. Nitric acid, a powerful oxidizing agent, can passivate the metal's surface by forming a thin, non-reactive oxide layer, thereby inhibiting further reaction.

To overcome this chemical inertness, a more potent reagent is required. This is achieved through the synergistic action of a mixture of nitric acid and hydrochloric acid, famously known as aqua regia (Latin for "royal water"). This mixture can dissolve noble metals like gold and platinum, which are resistant to individual acids.[1][2]

The Chemistry of Dissolution: The Synergistic Power of Aqua Regia

The dissolution of platinum in aqua regia is a complex process involving both oxidation and complexation.[3] The efficacy of aqua regia lies in the in-situ generation of highly reactive species, namely nitrosyl chloride (NOCl) and free chlorine (Cl₂), from the reaction between concentrated nitric acid and hydrochloric acid.[2][4]

Reaction for the formation of active species in aqua regia:

HNO₃ (aq) + 3HCl (aq) → NOCl (g) + Cl₂ (g) + 2H₂O (l)

The role of each component is distinct and crucial:

-

Nitric Acid (HNO₃): Serves as the primary oxidizing agent. It oxidizes the metallic platinum (Pt⁰) to platinum ions (Pt⁴⁺).

-

Hydrochloric Acid (HCl): Plays a dual role. Firstly, it provides a source of chloride ions (Cl⁻) that react with the platinum ions to form a stable complex ion, hexachloroplatinate(IV) ([PtCl₆]²⁻). This complexation is thermodynamically favorable and shifts the equilibrium of the oxidation reaction towards the dissolution of platinum. Secondly, it reacts with nitric acid to produce the highly reactive chlorine and nitrosyl chloride.[3]

The overall reaction for the dissolution of platinum in aqua regia can be represented as:

Pt (s) + 4HNO₃ (aq) + 6HCl (aq) → H₂PtCl₆ (aq) + 4NO₂ (g) + 4H₂O (l)[1]

The formation of the stable hexachloroplatinic acid (H₂PtCl₆) in solution is the driving force behind the dissolution of platinum.[3]

Experimental Protocol: Dissolving Platinum Sponge

This protocol details the step-by-step procedure for the safe and effective dissolution of platinum sponge to form chloroplatinic acid.

Materials and Equipment

| Reagent/Equipment | Specification | Purpose |

| Platinum Sponge (Pt) | High purity | Starting material |

| Concentrated Nitric Acid (HNO₃) | 68-70% (w/w), ACS grade | Oxidizing agent |

| Concentrated Hydrochloric Acid (HCl) | 36-38% (w/w), ACS grade | Complexing agent and reactant |

| Deionized Water (H₂O) | High purity | Rinsing and dilution |

| Glass Beaker | Borosilicate (Pyrex®) | Reaction vessel |

| Glass Stirring Rod | For gentle mixing | |

| Hot Plate | With temperature control | To heat the reaction mixture |

| Fume Hood | Certified and functioning | Essential for safety |

| Personal Protective Equipment (PPE) | See Section 4.1 | Safety of the operator |

Step-by-Step Procedure

-

Preparation of Aqua Regia:

-

CRITICAL SAFETY NOTE: Always prepare aqua regia immediately before use in a certified chemical fume hood. It is unstable and generates toxic gases.[4]

-

In a clean, borosilicate glass beaker, slowly add one part concentrated nitric acid to three parts concentrated hydrochloric acid. Never reverse the order of addition. [4][5] The typical ratio is 1:3 by volume.

-

The solution will turn yellow to orange and may fume as nitrosyl chloride and chlorine are generated.

-

-

Dissolution of Platinum Sponge:

-

Carefully place the platinum sponge into a separate, appropriately sized borosilicate beaker within the fume hood.

-

Slowly and cautiously add the freshly prepared aqua regia to the beaker containing the platinum sponge. An exothermic reaction will occur, and the solution will begin to effervesce as nitrogen dioxide (a reddish-brown gas) is released.

-

Gently heat the mixture on a hot plate to approximately 80-100°C (176-212°F).[6] Do not boil vigorously. Heating accelerates the dissolution process, which can be slow at room temperature.[3]

-

The dissolution of platinum sponge is significantly faster than that of bulk platinum metal due to its high surface area. The process may still take several hours to complete.[3][6]

-

Observe the reaction. The solution will turn a deep orange-red color as chloroplatinic acid is formed.

-

Continue heating until the platinum sponge is completely dissolved and the evolution of brown fumes ceases.

-

-

Removal of Excess Nitric Acid:

-

Once the platinum is fully dissolved, it is crucial to remove any residual nitric acid, which can interfere with subsequent applications.

-

This is achieved by repeated evaporation with hydrochloric acid.[7][8]

-

Reduce the volume of the solution by gentle heating on a hot plate until it becomes syrupy. Do not evaporate to dryness, as this can cause the decomposition of the chloroplatinic acid.

-

Allow the solution to cool slightly, then carefully add a small amount of concentrated hydrochloric acid.

-

Repeat the evaporation step. This process should be repeated at least three times to ensure the complete removal of nitric oxides.[7]

-

-

Final Product:

-

The final product is a concentrated solution of hexachloroplatinic acid (H₂PtCl₆) in hydrochloric acid, which will appear as a reddish-brown, syrupy liquid.

-

This solution can then be diluted to the desired concentration for its intended application.

-

Safety and Waste Management: A System of Self-Validation

Working with aqua regia is inherently hazardous and requires strict adherence to safety protocols.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory:

| PPE Item | Specification |

| Eye Protection | Chemical splash goggles and a face shield |

| Hand Protection | Double gloving: an inner pair of disposable nitrile gloves and an outer pair of heavy-duty neoprene or butyl rubber gloves |

| Body Protection | A lab coat worn over personal clothing, and a chemical-resistant apron |

| Respiratory Protection | Work must be conducted in a certified fume hood. |

Safe Handling Practices

-

Fume Hood: All operations involving aqua regia must be performed in a certified and properly functioning chemical fume hood.[2][9]

-

Ventilation: Ensure adequate ventilation. The gases produced during the reaction (chlorine, nitrosyl chloride, and nitrogen dioxide) are highly toxic and corrosive.[2]

-

Container: Use only borosilicate glass containers. Do not use plastic or metal containers.[5]

-

Storage: Aqua regia should never be stored in a sealed container due to the continuous evolution of gases, which can lead to a dangerous pressure buildup and potential explosion.[9] Prepare it fresh for immediate use.

-

Spills: In case of a small spill within the fume hood, neutralize it cautiously with a suitable agent like sodium bicarbonate. For larger spills, evacuate the area and follow your institution's emergency procedures.

Waste Disposal

Spent aqua regia is a hazardous waste and must be disposed of according to institutional and local regulations.

-

Neutralization: Unused or spent aqua regia should be neutralized before disposal. This is a highly exothermic process and must be done with extreme caution in a fume hood.

-

Collection: The neutralized solution, which may contain dissolved platinum, should be collected in a designated hazardous waste container.[2] Do not mix it with other waste streams.[5]

-

Labeling and Pickup: Clearly label the waste container with its contents and associated hazards. Arrange for pickup by your institution's environmental health and safety department.

Visualizing the Process

Workflow for Dissolving Platinum Sponge

Caption: Workflow for the dissolution of platinum sponge in aqua regia.

Mechanism of Platinum Dissolution in Aqua Regia

Caption: Simplified mechanism of platinum dissolution in aqua regia.

Conclusion

The dissolution of platinum sponge, while challenging due to the metal's inherent nobility, can be achieved safely and efficiently through the use of freshly prepared aqua regia. Understanding the underlying chemical principles of oxidation and complexation is paramount for procedural success. Strict adherence to the detailed protocol, particularly the comprehensive safety and waste management guidelines, is non-negotiable for ensuring a safe laboratory environment. This application note provides the necessary framework for researchers to confidently and responsibly handle this process, enabling the preparation of chloroplatinic acid for a wide range of applications in research and development.

References

-

PrepChem. (n.d.). Preparation of chloroplatinic acid. Retrieved from [Link]

- CN101987748A. (2011). Preparation method of analytically pure chloroplatinic acid. Google Patents.

-

Helmenstine, A. M. (2020, June 3). How to Prepare Aqua Regia Acid Solution. ThoughtCo. Retrieved from [Link]

-

NurdRage. (2012, November 4). Platinum Bar Dissolving in Acid (Aqua Regia). YouTube. Retrieved from [Link]

-

Shor International. (n.d.). Instructions for Refining Platinum with Aqua Regia. Retrieved from [Link]

-

Concordia University. (n.d.). Aqua Regia Safety Guidelines. Retrieved from [Link]

-

Miki, T., et al. (2019). A Fundamental Study of Platinum Recovery from Spent Auto-Catalyst Using “Dry Aqua Regia”. ResearchGate. Retrieved from [Link]

-

Quora. (2014, September 8). When aqua regia can dissolve noble metals like gold, platinum, etc. then how can it be poured into a normal glass tube without damaging it? Retrieved from [Link]

-

Duke University Occupational & Environmental Safety Office. (n.d.). Chemical Safety Guidelines - Aqua Regia. Retrieved from [Link]

- CN1202391A. (1998). Quick dissolving method for pure platinum or platinum alloy and use. Google Patents.

-

EPFL. (2013, June 13). SV GUIDELINES Aqua regia waste disposal. Retrieved from [Link]

- US4188362A. (1980). Process for the treatment of platinum group metals and gold. Google Patents.

-

Wikipedia. (n.d.). Platinum. Retrieved from [Link]

-

University of Illinois at Urbana-Champaign Division of Research Safety. (2019, October 8). Aqua Regia. Retrieved from [Link]

-

Weber, H. C. P. (1909). The preparation of chloroplatinic acid by electrolysis of platinum black. Journal of the American Chemical Society, 31(10), 1139-1143. Retrieved from [Link]

-

Texas Woman's University. (n.d.). Aqua Regia SOP. Retrieved from [Link]

-

Adams, R., & Shriner, R. L. (1928). Platinum Catalyst for Reductions. Organic Syntheses, 8, 92. Retrieved from [Link]

Sources

- 1. Platinum - Wikipedia [en.wikipedia.org]

- 2. Aqua Regia | Division of Research Safety | Illinois [drs.illinois.edu]

- 3. youtube.com [youtube.com]

- 4. thoughtco.com [thoughtco.com]

- 5. concordia.ca [concordia.ca]

- 6. Instructions for Refining Platinum with Aqua Regia | Shor International [ishor.com]

- 7. prepchem.com [prepchem.com]

- 8. CN101987748A - Preparation method of analytically pure chloroplatinic acid - Google Patents [patents.google.com]

- 9. twu.edu [twu.edu]

- 10. safety.duke.edu [safety.duke.edu]

- 11. epfl.ch [epfl.ch]

Troubleshooting & Optimization

Troubleshooting Guide: Common Issues in Pt Nanoparticle Synthesis

Sources

- 1. vicas.org [vicas.org]

- 2. mdpi.com [mdpi.com]

- 3. apjee-my.weebly.com [apjee-my.weebly.com]

- 4. mdpi.com [mdpi.com]

- 5. nanocomposix.com [nanocomposix.com]

- 6. Platinum nanoparticle - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. A Comprehensive Review on the Synthesis, Characterization, and Biomedical Application of Platinum Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pH Alteration in Plant-Mediated Green Synthesis and Its Resultant Impact on Antimicrobial Properties of Silver Nanoparticles (AgNPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. tandfonline.com [tandfonline.com]

- 15. thieme-connect.com [thieme-connect.com]

- 16. nano.ku.dk [nano.ku.dk]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Technical Support Center: Challenges in Dissolving Platinum Salts

Welcome to the Technical Support Center dedicated to addressing the common challenges researchers, scientists, and drug development professionals face when attempting to dissolve platinum salts, particularly in nitric acid. This guide provides in-depth, experience-driven answers to frequently asked questions, detailed troubleshooting protocols, and a deeper look into the underlying chemistry. Our goal is to empower you with the knowledge to overcome these obstacles in your experimental work.

Frequently Asked Questions (FAQs): Understanding the Fundamentals

Here, we address the most common initial queries regarding the dissolution of platinum salts.

Q1: Why is it so difficult to dissolve my platinum salt in pure nitric acid?

A: This is a frequent point of frustration, and the reason lies in the fundamental chemistry of platinum. While nitric acid is a potent oxidizing agent, capable of converting platinum metal (Pt⁰) to its ions (like Pt²⁺ or Pt⁴⁺), it lacks the ability to keep these ions in solution effectively. For a stable solution, a coordinating ligand is required to form a stable complex ion with the oxidized platinum. Without such a ligand, the platinum ions are prone to hydrolysis, leading to the precipitation of insoluble platinum oxides or hydroxides, which are often dark in color.

Q2: What is the specific role of hydrochloric acid, and why is aqua regia effective?

A: The "magic" of aqua regia—a freshly prepared mixture of concentrated nitric acid and hydrochloric acid, typically in a 1:3 molar ratio—lies in the dual action of its components. The nitric acid acts as the oxidizing agent, while the hydrochloric acid provides the crucial chloride ions (Cl⁻). These chloride ions act as excellent complexing agents, reacting with the oxidized platinum ions to form the highly stable and soluble hexachloroplatinate(IV) anion, [PtCl₆]²⁻. This complex formation is what keeps the platinum in the solution.

Q3: I'm working with a platinum-based drug complex, not metallic platinum. Is aqua regia still the best choice?

A: Not necessarily. For many platinum coordination complexes, such as cisplatin (cis-[Pt(NH₃)₂Cl₂]) or carboplatin, the goal is often to analyze the sample without completely destroying the complex. Using a harsh reagent like aqua regia would break down the entire molecule, which may not be desirable for all analytical purposes. The choice of solvent will depend on the specific platinum salt and the analytical goal. For instance, cisplatin has low water solubility but can be dissolved in dimethylformamide (DMF) or saline solutions under specific conditions. Always consult the technical data sheet for your specific platinum compound.

Q4: I've tried heating the nitric acid, but the platinum salt still won't dissolve. What is happening?

A: Heating increases the kinetic energy of the system and can enhance the rate of many chemical reactions. However, in the case of platinum in nitric acid, if a complexing agent is absent, heating can actually exacerbate the problem. The increased temperature can accelerate the formation of insoluble platinum oxides, which are even more resistant to dissolution than the original salt. This is why you might observe a darkening of the solid material upon heating in pure nitric acid.

Q5: What are the critical safety precautions when working with aqua regia to dissolve platinum salts?

A: Aqua regia is extremely corrosive and reactive. It should always be prepared fresh in a well-ventilated fume hood, and personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, is mandatory. The reaction of aqua regia with platinum can release toxic gases, including nitrogen dioxide and nitrosyl chloride. Furthermore, aqua regia should never be stored in a sealed container as it generates gas, which can lead to a dangerous pressure buildup. Always neutralize waste solutions before disposal according to your institution's safety protocols.

Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to resolving common problems encountered during the dissolution of platinum salts.

Problem 1: Incomplete Dissolution or Persistent Solid Residue

-

Symptom: A solid material, often dark or black, remains in the acid solution even after prolonged stirring and heating.

-

Scientific Explanation: This residue is typically an insoluble platinum oxide (e.g., PtO₂) that has formed due to the oxidation of platinum in the absence of sufficient complexing agents (chloride ions). Once formed, these oxides are notoriously difficult to dissolve.

-

Troubleshooting Steps:

-

Ensure Proper Aqua Regia Ratio: Verify that the ratio of concentrated nitric acid to concentrated hydrochloric acid is correct (typically 1:3). An excess of nitric acid or an insufficiency of hydrochloric acid will lead to incomplete complexation.

-

Freshness of Aqua Regia: Aqua regia's effectiveness diminishes over time as its reactive components decompose. Always use freshly prepared aqua regia.

-

Gentle Heating: While vigorous boiling should be avoided, gentle heating (e.g., on a hot plate set to a low temperature) can facilitate the reaction.

-

Patience and Agitation: The dissolution of platinum and its less soluble salts can be a slow process. Ensure continuous and efficient stirring to maximize the surface area contact between the solid and the acid.

-

Problem 2: Unexpected Solution Color Change

-

Symptom: The solution develops a brown or reddish-brown color.

-

Scientific Explanation: The characteristic yellow color of a platinum solution in aqua regia is due to the presence of the hexachloroplatinate(IV) ion, [PtCl₆]²⁻. A brown or reddish-brown hue often indicates the presence of nitrogen dioxide (NO₂) gas, a byproduct of the reaction between nitric acid and platinum, dissolved in the solution. It can also suggest the presence of other platinum species or impurities.

-

Troubleshooting Steps:

-

Allow for Degassing: Gentle heating can help to drive off dissolved gases.

-

Dilution Check: After the initial reaction has subsided, carefully and slowly dilute the solution with a small amount of deionized water. This can sometimes help to stabilize the platinum complex and clarify the color.

-

Consider Impurities: If the starting platinum material is not of high purity, the color could be due to the dissolution of other metals.

-

Problem 3: Precipitation After Initial Dissolution

-

Symptom: The platinum salt appears to dissolve completely, but a precipitate forms later, either upon cooling or standing.

-

Scientific Explanation: This can be due to a few factors. The solution may have been saturated at a higher temperature, and the platinum complex precipitates out as it cools. Alternatively, changes in the acid concentration due to evaporation during heating can destabilize the hexachloroplatinate complex, leading to the formation of less soluble species.

-

Troubleshooting Steps:

-

Control Evaporation: If heating, use a watch glass to cover the beaker to minimize evaporation of the acids, which would alter the crucial acid ratio.

-

Maintain Acidity: Ensure the solution remains sufficiently acidic to stabilize the platinum complex. Dilution with too much water can sometimes lead to the precipitation of platinum hydroxides or oxides.

-

Detailed Experimental Protocol: Dissolving Hexachloroplatinic Acid (H₂PtCl₆)

This protocol outlines a standard method for dissolving hexachloroplatinic acid, a common platinum salt, using aqua regia for applications requiring complete digestion.

Materials:

-

Hexachloroplatinic acid (H₂PtCl₆)

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Glass Beaker

-

Hot Plate/Stirrer

-

Magnetic Stir Bar

-

Graduated Cylinders

-

Personal Protective Equipment (PPE)

Procedure:

-

Safety First: Don all required PPE and perform the entire procedure in a certified fume hood.

-

Prepare Aqua Regia: In a clean glass beaker, carefully and slowly add 1 part concentrated nitric acid to 3 parts concentrated hydrochloric acid. The solution will turn yellow to reddish-orange and begin to fume. Prepare only the amount needed for the immediate experiment.

-

Initial Dissolution: Add the pre-weighed hexachloroplatinic acid to the freshly prepared aqua regia.

-

Gentle Heating and Stirring: Place the beaker on a hot plate with magnetic stirring. Gently heat the solution to between 50-60°C. Do not boil.

-

Observation: Continue heating and stirring until the solid has completely dissolved, and the solution is a clear, yellow-orange color. This may take some time.

-

Cooling and Dilution: Once dissolution is complete, remove the beaker from the heat and allow it to cool to room temperature. If a specific concentration is required, you may now carefully dilute the solution with deionized water to the final volume.

Technical Deep Dive: The Chemistry of Platinum Dissolution

The dissolution of platinum in aqua regia is a classic example of how oxidation and complexation work in synergy to overcome the inertness of a noble metal.

-

Oxidation: The nitric acid serves as the primary oxidizing agent, stripping electrons from the platinum metal or ion.

-

Pt(s) + 4HNO₃(aq) → Pt(NO₃)₄(aq) + 4H⁺(aq) + 4e⁻ (Simplified representation)

-

-

Complexation: The hydrochloric acid provides a high concentration of chloride ions, which then form a stable coordination complex with the oxidized platinum.

-

Pt⁴⁺(aq) + 6Cl⁻(aq) → [PtCl₆]²⁻(aq)

-

The overall simplified reaction can be written as: Pt + 4HNO₃ + 6HCl → H₂PtCl₆ + 4NO₂ + 4H₂O

This formation of the hexachloroplatinate(IV) ion is highly favorable and is the driving force behind the dissolution of platinum in aqua regia.

Data and Diagrams

Table 1: Solubility of Common Platinum Compounds

| Platinum Compound | Formula | Solubility in Water | Solubility in Aqua Regia |

| Hexachloroplatinic Acid | H₂PtCl₆ | Soluble | Highly Soluble |

| Cisplatin | cis-[Pt(NH₃)₂Cl₂] | Sparingly Soluble | Decomposes |

| Carboplatin | C₆H₁₂N₂O₄Pt | Soluble | Decomposes |

| Platinum(IV) Oxide | PtO₂ | Insoluble | Soluble (with heating) |

Diagram 1: The Chemical Action of Aqua Regia on Platinum

Caption: The synergistic action of nitric acid (oxidation) and hydrochloric acid (complexation) in dissolving platinum.

Diagram 2: Troubleshooting Flowchart for Platinum Salt Dissolution

Caption: A step-by-step guide to troubleshooting incomplete dissolution of platinum salts.

References

Technical Support Center: Platinum(II) Nitrate Precursor Solutions

Welcome to the technical support center for platinum(II) nitrate precursor solutions. This guide is designed for researchers, chemists, and materials scientists to provide expert advice on controlling the viscosity of these sensitive and critical materials. Maintaining the correct viscosity is paramount for applications such as catalyst manufacturing and thin-film deposition, where it directly impacts the uniformity and performance of the final product.[1][2] This document provides a series of frequently asked questions, in-depth troubleshooting guides, and standard protocols to ensure the stability and usability of your precursor solutions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is platinum(II) nitrate solution and why is it unstable?

A1: Platinum(II) nitrate solution is a reddish-brown liquid containing platinum in a +2 oxidation state, complexed with nitrate ions and water.[3] Its chemical formula is often represented as H₂[Pt(NO₃)₆] or related aquated forms.[1] The solution is highly susceptible to hydrolysis, a chemical reaction with water. This hydrolysis process is the primary cause of instability, leading to a progressive increase in viscosity, the formation of gels, and, in advanced stages, the precipitation of orange Platinum(IV) oxide.[1][2][3]

Q2: Why is controlling the viscosity of my platinum precursor solution so important?

A2: Viscosity, a measure of a fluid's resistance to flow, is a critical physical property that directly influences the outcome of many deposition processes.[4] In applications like preparing supported catalysts, the viscosity of the platinum nitrate solution affects how well it wets the support material and how evenly the platinum is distributed.[1][2] Uncontrolled viscosity can lead to:

-

Non-uniform coatings and inconsistent catalyst loading.

-

Clogging of application equipment, such as spray nozzles or dip-coating systems.[5]

-

Poor reproducibility between experimental batches.

-

Complete loss of the precursor due to irreversible gelation.[3]

Q3: What are the primary factors that cause the viscosity of my solution to increase?

A3: The increase in viscosity is almost always linked to hydrolysis.[1] The key factors that accelerate this process are:

-

Low Acidity (High pH): A lack of sufficient free nitric acid allows water molecules to react with the platinum complexes, leading to the formation of larger, interconnected platinum hydroxo species.

-

High Temperature: Elevated temperatures increase the rate of chemical reactions, including hydrolysis.[1][6]

-

Low Platinum Concentration (High Water Content): While seemingly counterintuitive, a higher proportion of water can drive the hydrolysis equilibrium towards the formation of gels.[1]

-

Aging: Over time, even under proper storage conditions, slow hydrolysis can occur, leading to a gradual increase in viscosity.

Q4: Can contaminants affect the solution's viscosity?

A4: Yes. While hydrolysis is the main intrinsic factor, external contaminants can also play a role. The introduction of metal cations (e.g., Ca²⁺, Mg²⁺, Fe³⁺) from glassware, stir bars, or other reagents can potentially interact with the platinum complexes and alter the solution's rheological properties.[7][8] It is crucial to use clean, dedicated labware and high-purity solvents.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: My platinum(II) nitrate solution has become too viscous or has formed a gel.

This is the most common issue, directly resulting from hydrolysis.[3] Follow this decision-making workflow to diagnose and potentially salvage your experiment.

// Node Definitions start [label="High Viscosity or Gelation Detected", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_age [label="Is the solution old or stored improperly?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_ph [label="Measure the solution's pH\n or free acid content.", fillcolor="#F1F3F4", fontcolor="#202124"]; ph_low [label="Is the pH too high\n(insufficient free acid)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; add_acid [label="Action: Carefully add concentrated\nNitric Acid (HNO₃) dropwise\n with vigorous stirring.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitor [label="Monitor viscosity. Does it decrease?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_temp [label="Was the solution exposed to\nhigh temperatures (>40°C)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; cool_solution [label="Action: Cool the solution in an\nice bath while stirring gently.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Outcome Nodes success [label="Success: Solution viscosity is reduced.\nProceed with experiment cautiously.", fillcolor="#34A853", fontcolor="#FFFFFF"]; failure [label="Failure: Gel is irreversible.\nSolution must be discarded.", fillcolor="#5F6368", fontcolor="#FFFFFF"]; discard_old [label="Solution is likely compromised.\nDiscard and prepare a fresh batch.", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Connections start -> check_age; check_age -> discard_old [label=" Yes"]; check_age -> check_ph [label="No "]; check_ph -> ph_low; ph_low -> add_acid [label="Yes"]; ph_low -> check_temp [label="No"]; add_acid -> monitor; monitor -> success [label="Yes"]; monitor -> failure [label="No, gel remains"]; check_temp -> cool_solution [label="Yes"]; check_temp -> failure [label="No"]; cool_solution -> monitor; }

Causality Explanation:

-

Why add Nitric Acid? The addition of nitric acid increases the concentration of H⁺ ions, shifting the hydrolysis equilibrium away from the formation of platinum hydroxo complexes. According to Le Châtelier's principle, this counteracts the process that leads to polymerization and gelation.[1] Commercially available stable solutions are specifically formulated with excess free nitric acid for this reason.[1]

-

Why cool the solution? Lowering the temperature slows down the kinetic rate of the hydrolysis reaction, providing a larger window for intervention and preventing further viscosity increase.[1][6]

Problem 2: The viscosity of my solution changes from batch to batch, leading to inconsistent results.

Inconsistent viscosity points to a lack of control over key experimental parameters.

A2: To ensure batch-to-batch consistency, you must rigorously control the factors that influence hydrolysis and viscosity.

| Parameter | Impact on Viscosity | Control Strategy & Rationale |

| Free Acid (pH) | High Impact: Insufficient acid leads to a rapid viscosity increase. | Strategy: Always prepare the solution with a defined amount of free nitric acid. Verify the acid concentration or pH before use. This provides a stable chemical environment that suppresses hydrolysis.[1] |

| Temperature | High Impact: Higher temperatures accelerate viscosity increase. | Strategy: Prepare, store, and use the solution at a consistent, controlled room temperature (or below). Avoid heating unless absolutely necessary for a specific protocol, and if so, for the shortest possible duration.[5][6] |

| Concentration | Medium Impact: Affects the rate of hydrolysis and intermolecular interactions. | Strategy: Use a calibrated analytical balance and volumetric flasks to ensure the concentration of platinum is identical for each batch. Verify concentration using techniques like ICP-MS if available.[9] |

| Aging | Medium Impact: Viscosity will naturally increase over time. | Strategy: Always use freshly prepared solutions. If storage is necessary, keep it in a cool, dark place and re-verify viscosity before use. Note the preparation date on all batches. |

Section 3: Protocols & Methodologies

Protocol 1: Standard Operating Procedure for Viscosity Measurement

Accurate viscosity measurement is key to controlling your process. Rotational viscometers are well-suited for these measurements.[10]

Objective: To obtain an accurate and reproducible dynamic viscosity reading of a platinum(II) nitrate precursor solution.

Materials:

-

Calibrated rotational viscometer (e.g., Brookfield or similar)

-

Appropriate spindle (cone-and-plate or concentric cylinder geometries are often suitable)[10]

-

Temperature-controlled water bath or sample chamber

-

Volumetric flasks and pipettes

-

Viscosity standard for calibration verification[11]

// Node Definitions step1 [label="1. Instrument Calibration Check\nVerify with a certified viscosity standard\nat the target temperature.", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="2. Sample Preparation\nBring solution to the precise target\ntemperature (e.g., 25.0 ± 0.1 °C)\nin a controlled bath.", fillcolor="#F1F3F4", fontcolor="#202124"]; step3 [label="3. Spindle Selection & Immersion\nChoose a spindle that gives a torque reading\nbetween 10-90%. Immerse to the\ncalibrated depth.", fillcolor="#F1F3F4", fontcolor="#202124"]; step4 [label="4. Equilibration\nAllow the sample and spindle to\nequilibrate thermally for at least 10 minutes.", fillcolor="#FBBC05", fontcolor="#202124"]; step5 [label="5. Measurement\nSet a defined rotational speed (RPM).\nRecord viscosity reading once stable\n(e.g., for 60 seconds).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step6 [label="6. Data Recording\nRecord Viscosity (cP), Temperature (°C),\nSpindle #, RPM, and % Torque.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; }

Self-Validating Protocol Steps:

-

Step 1 (Calibration Check): Before measuring your sample, run a certified viscosity standard.[11] If the reading is outside the acceptable range for the standard, the instrument requires professional calibration. This ensures your measurements are trustworthy.

-

Step 2 (Temperature Control): Viscosity is highly dependent on temperature. Using a precisely controlled thermal bath ensures that you are not measuring an artifact of temperature fluctuation.[6]

-

Step 5 (Stable Reading): A fluctuating viscosity reading may indicate that the sample is not thermally equilibrated or that a chemical reaction (hydrolysis) is actively occurring. A stable reading is required for a valid measurement.

References

-

Platinum nitrate. Johnson Matthey. [Link]

-

Main Controlling Factors Affecting the Viscosity of Polymer Solution due to the Influence of Polymerized Cations in High-Salt Oilfield Wastewater. MDPI. [Link]

-

(PDF) On preparation of platinum(IV) nitrate solutions from hexahydroxoplatinates(IV). ResearchGate. [Link]

-

Influence of Platinum-Group Metals on Nuclear Glass Properties: Viscosity, Thermal Stability and Alterability | Request PDF. ResearchGate. [Link]

-

Platinum (II) nitrate - solubility/stability/reactivity. Gold Refining & Metal Extraction Forum. [Link]

-

Optimizing High-Viscosity Fluid Processes: Advanced Solutions for Clogging and Flow Challenges. Just Measure it - Zero Instrument. [Link]

-

How do variables such as current density, bath pH, and temperature influence the outcome of platinum electroplating? ProPlate. [Link]

-

Nitrate Electroreduction Activation on Platinum | ACS Catalysis. ACS Publications. [Link]

-

Viscosity, surface tension, density and contact angle of selected PbI2, PbCl2 and methylammonium lead halide perovskite solutions used in perovskite solar cells. AIP Publishing. [Link]

-

Experimental investigation of effect of salts on rheological properties of nonNewtonian fluids. E3S Web of Conferences. [Link]

-

Effect of Nanoparticle Size in Pt/SiO2 Catalyzed Nitrate Reduction in Liquid Phase. NIH. [Link]

-

In situ Studies of Platinum Catalyst Sintering. Chalmers Publication Library. [Link]

-

Safety Data Sheet: Tetraammineplatinum(II) nitrate. Carl ROTH. [Link]

-

Effects of Acid and Salt Solutions on the Pasting, Rheology and Texture of Lotus Root Starch–Konjac Glucomannan Mixture. PMC - PubMed Central. [Link]

-

Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. PMC - NIH. [Link]

-

ASTM Standards for Measuring Viscosity. ChemQuest. [Link]

-

Reviewing Viscosity of Metals and Their Complexes. Journal of Drug Discovery and Therapeutics. [Link]

-

A Sustainable and Room Temperature Curable Sol–Gel Formulation for the Preparation of Corrosion Resistant Hybrid Coatings Cross-Linked with Lignin. ACS Publications. [Link]

- CN101367557A - A New Method for Synthesizing Tetraammine Platinum(II) Nitrate.

-

Concentrate to make Nitrate (NO3) 2ppm| European Pharmacopoeia (EP). Reagecon. [Link]

Sources

- 1. Platinum nitrate | Johnson Matthey [matthey.com]

- 2. alfachemic.com [alfachemic.com]

- 3. Platinum nitrate | 18496-40-7 [chemicalbook.com]

- 4. ijrrjournal.com [ijrrjournal.com]

- 5. zeroinstrument.com [zeroinstrument.com]

- 6. proplate.com [proplate.com]

- 7. mdpi.com [mdpi.com]

- 8. Effects of Acid and Salt Solutions on the Pasting, Rheology and Texture of Lotus Root Starch–Konjac Glucomannan Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reagecon.com [reagecon.com]

- 10. measurlabs.com [measurlabs.com]

- 11. Viscosity Standards Guide | LGC Standards [lgcstandards.com]

Technical Support Center: Scaling Up the Synthesis of Platinum Nanoparticles from Platinum (II) Nitrate

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of scaling up the synthesis of platinum nanoparticles (PtNPs) from platinum(II) nitrate, Pt(NO₃)₂. Our focus is to provide actionable, field-tested insights and troubleshooting strategies to ensure reproducibility, control, and stability as you move from bench-scale experiments to larger production volumes.

Section 1: Precursor Handling and Stability FAQs

Working with Platinum(II) nitrate presents unique challenges compared to more common chlorinated precursors. Understanding its behavior is the first step toward a successful and scalable synthesis.

Q1: My Pt(NO₃)₂ solution appears cloudy or forms a precipitate over time. What is happening and how can I prevent it?

A1: This is a common issue related to the hydrolysis of the platinum salt. Pt(NO₃)₂ in aqueous solution can hydrolyze to form platinum hydroxide or oxide species, which are less soluble and can precipitate. The stability of such precursor solutions is critical for reproducible syntheses[1][2].

-

Causality: The nitrate ion can influence the pH of the solution, and changes in pH can accelerate hydrolysis. The process is often time and temperature-dependent.

-

Preventative Measures:

-

Acidification: Prepare the stock solution in a dilute, high-purity nitric acid (e.g., 0.1 M HNO₃) instead of deionized water. This helps to suppress hydrolysis by keeping the platinum ions in their solvated form.

-

Fresh Preparation: Always use freshly prepared precursor solutions for your synthesis. Avoid storing stock solutions for extended periods, even when acidified.

-

Filtration: Before use, filter the precursor solution through a 0.22 µm syringe filter to remove any existing nuclei or small precipitates that could lead to uncontrolled growth.

-

Q2: Are there purity concerns with Pt(NO₃)₂ that could affect my synthesis at scale?

A2: Yes, precursor purity is paramount. Impurities, such as other platinum oxides or metallic contaminants, can act as nucleation sites, leading to poor size distribution and inconsistent results. When scaling up, the absolute quantity of these impurities increases, exacerbating the problem. For sensitive applications, consider recrystallizing the Pt(NO₃)₂ salt to enhance its purity[1].

Section 2: Troubleshooting Guide for Scaled-Up Synthesis

This section addresses common problems encountered during the scale-up process in a direct question-and-answer format.

Category A: Reaction Initiation & Yield

Q3: I've scaled up my reaction volume 10x, but I am seeing significantly lower yield or no nanoparticle formation at all. What's the cause?

A3: This is typically a problem of inefficient mass and heat transfer.

-

Causality & Explanation:

-

Mixing Inefficiency: At larger volumes, simple magnetic stirring may not be sufficient to ensure homogeneous mixing. Pockets of high precursor concentration or low reducing agent concentration can form, preventing uniform nucleation.

-

Heat Transfer Lag: The time it takes to heat a larger volume is significantly longer. If your reduction is temperature-sensitive, a slow heating ramp can lead to premature, uncontrolled nucleation or side reactions. The principles of chemical synthesis dictate that reaction conditions must be kept uniform throughout the vessel[3][4].

-

-

Solutions:

-

Mechanical Stirring: Switch from a magnetic stir bar to an overhead mechanical stirrer with an appropriately sized impeller (e.g., pitched-blade or anchor) to ensure vigorous and uniform mixing.

-

Controlled Reagent Addition: Instead of adding the reducing agent all at once, use a syringe pump for its controlled, steady introduction into the heated precursor solution. This maintains a consistent reaction driving force.

-

Jacketed Reaction Vessel: Use a jacketed reactor connected to a circulating bath for precise and uniform temperature control. This ensures the entire reaction volume reaches the setpoint temperature at a controlled rate.

-

Category B: Particle Size, Shape & Distribution

Q4: My nanoparticles are much larger and more polydisperse now that I've scaled up the synthesis. How can I regain size control?

A4: This issue points to a shift in the balance between nucleation and growth kinetics. At scale, the growth phase is often favored over a distinct, rapid nucleation event.

-

Causality & Explanation: The goal of monodisperse nanoparticle synthesis is to achieve a single, short burst of nucleation followed by uniform growth. Slow mixing or heating at larger scales blurs this separation, allowing nucleation and growth to occur simultaneously, which broadens the size distribution[5][6]. Controlling particle size is a well-known challenge in nanoparticle synthesis[7][8].

-

Solutions:

-

Increase Reductant-to-Precursor Ratio: A higher concentration of a strong reducing agent (like sodium borohydride) can promote a faster, more uniform nucleation event, consuming more of the precursor before significant growth occurs[9][10].

-

"Hot Injection" Method: If feasible for your setup, heat the precursor/stabilizer solution to the target temperature in the main reactor. Then, rapidly inject the reducing agent. This method is excellent for temporally separating nucleation and growth.

-

Adjust Stabilizer Concentration: The ratio of the capping agent to the platinum precursor is a critical parameter for controlling size[9][11]. You may need to empirically re-optimize this ratio at the larger scale to ensure sufficient surface coverage on the growing nanoparticles.

-

Q5: The morphology of my PtNPs has changed from spherical to irregular or rod-shaped upon scaling up. Why?

A5: Nanoparticle morphology is determined by the crystalline facet on which growth is preferred. This can be influenced by the stabilizer, impurities, or the reduction rate.

-